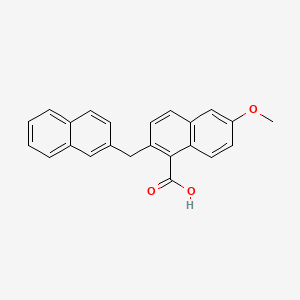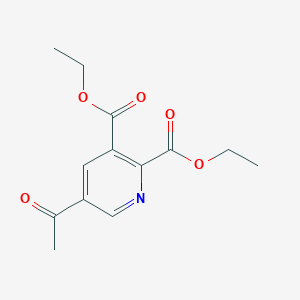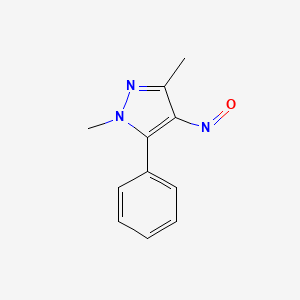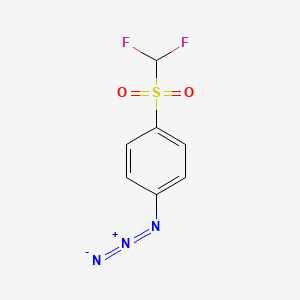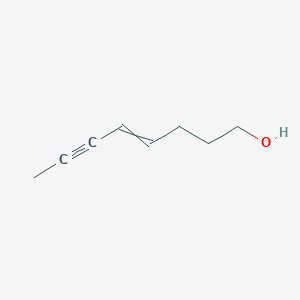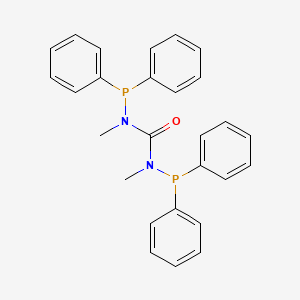![molecular formula C14H20O2 B14295392 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane CAS No. 113727-38-1](/img/structure/B14295392.png)
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane is a chemical compound characterized by its unique structure, which includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane typically involves the reaction of nona-4,6-dien-1-yn-3-ol with oxane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Sodium hydride or other strong bases can be used to deprotonate the alcohol group, facilitating substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to the formation of new compounds. The oxane group can also interact with nucleophiles, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane: Unique due to the presence of both alkyne and alkene groups.
Nona-4,6-dien-1-yn-3-ol: Similar structure but lacks the oxane group.
Oxane derivatives: Compounds with similar oxane groups but different substituents.
Properties
CAS No. |
113727-38-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-nona-4,6-dien-1-yn-3-yloxyoxane |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-7-10-13(4-2)16-14-11-8-9-12-15-14/h2,5-7,10,13-14H,3,8-9,11-12H2,1H3 |
InChI Key |
ZGLXTEQUVCWHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC(C#C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
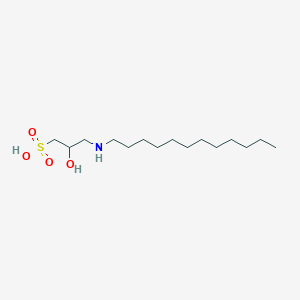
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
